Synthetic Yield Improvement
A novel preparation method for 2-mercapto-6-chlorobenzoxazole (target compound) achieves yields of 96-97% using sodium ethylxanthate in aqueous alkaline conditions, a marked improvement over the historically reported 48% yield from earlier methods [1][2]. This advancement specifically addresses the 6-chloro regioisomer, while the 5-chloro analog historically yielded no reportable yields, underscoring the unique synthetic accessibility of the 6-chloro substitution pattern [2]. The enhanced yield translates directly to reduced procurement costs and improved commercial viability for downstream agrochemical manufacturing.
| Evidence Dimension | Synthetic yield (mol %) |
|---|---|
| Target Compound Data | 96.03% to 97.32% |
| Comparator Or Baseline | 6-chloro-2-mercaptobenzoxazole (older method): 48%; 5-chloro-2-mercaptobenzoxazole (older method): no yields reported |
| Quantified Difference | Yield improvement of 48-49 percentage points for 6-chloro derivative; 5-chloro yields unreported |
| Conditions | Reaction of 2-hydroxy-6-chlorobenzoxazole with sodium ethylxanthate in aqueous alkaline medium at 45-90°C |
Why This Matters
For procurement professionals, a >95% yield ensures cost-effective, scalable supply for agrochemical intermediate manufacturing, whereas the 5-chloro regioisomer is not a viable alternative due to historically negligible yields.
- [1] Google Patents. (2023). Preparation method of 2-mercapto-6-chlorobenzoxazole (Patent No. CN117003710A). Retrieved from https://patents.google.com/patent/CN117003710A/en View Source
- [2] Justia Patents. (n.d.). Process for the preparation of halo-2-mercaptobenzoxazoles (Patent No. 4,442,294). Retrieved from https://patents.justia.com/patent/4442294 View Source
